molecular formula C15H9Cl2NO2 B3328289 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile CAS No. 443289-94-9

2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile

Cat. No.: B3328289
CAS No.: 443289-94-9
M. Wt: 306.1 g/mol
InChI Key: NNDXSMGSIKDHJS-UHFFFAOYSA-N
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Description

2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C15H9Cl2NO2 It is characterized by the presence of a benzonitrile group attached to a dichloroformylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile typically involves the reaction of 2,6-dichloro-4-formylphenol with a suitable benzonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-[(2,6-Dichloro-4-carboxyphenoxy)methyl]benzonitrile.

    Reduction: 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzylamine.

    Substitution: 2-[(2,6-Dimethoxy-4-formylphenoxy)methyl]benzonitrile.

Scientific Research Applications

2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dichloro groups may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichloro-4-methylphenoxy)methyl]benzonitrile
  • 2-[(2,6-Dichloro-4-hydroxyphenoxy)methyl]benzonitrile
  • 2-[(2,6-Dichloro-4-nitrophenoxy)methyl]benzonitrile

Uniqueness

2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential biological activity. The dichloro substitution pattern also influences its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

2-[(2,6-dichloro-4-formylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-13-5-10(8-19)6-14(17)15(13)20-9-12-4-2-1-3-11(12)7-18/h1-6,8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDXSMGSIKDHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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